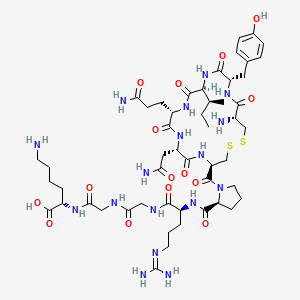
Hydrin 1'
描述
The term "Hydrin 1" does not directly appear in the provided papers, but it seems to be related to the hydrindane framework, which is a structural motif found in various chemical compounds. The hydrindane framework is characterized by a fused bicyclic system consisting of a cyclohexane ring and a cyclopentane ring. This structure is of interest in synthetic organic chemistry due to its presence in various natural products and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of hydrindane frameworks has been explored through different methodologies. One approach involves an intramolecular 1,6-conjugate addition to construct the hydrindane framework, as demonstrated in the total synthesis of (±)-coronafacic acid and its analogues . Another method includes the cycloisomerization of 1,6-enynes in water using a palladium complex supported on a polystyrene-poly(ethylene glycol) copolymer resin, which is a green chemistry approach due to its use of water as a solvent and recyclable catalysts .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of "Hydrin 1," they do provide insights into related structures. For instance, the synthesis of 2,2-diaryl-1,3-indanediones and 3-(diarylmethylene)isobenzofuranones involves the reaction of ninhydrin with aromatic compounds, which could be structurally related to hydrindane derivatives . Additionally, the chemistry of hydantoins is reviewed, including their synthesis and physicochemical studies, which involve various spectroscopic techniques that could also be applicable to studying the structure of hydrindane derivatives .
Chemical Reactions Analysis
The chemical reactivity of hydrindane-related compounds can be inferred from the reactions described in the papers. For example, the acid-catalyzed condensation of ninhydrin with aromatic compounds leads to the formation of indanedione and isobenzofuranone derivatives . The cycloisomerization of 1,6-enynes to form hydrindane frameworks is another example of the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrindane-related compounds are not explicitly discussed in the provided papers. However, the synthesis and reactivity of these compounds suggest that they possess unique properties that make them suitable for various applications in organic synthesis. For instance, the use of green chemistry principles in the synthesis of hydrindane frameworks indicates an interest in developing environmentally friendly and sustainable synthetic methods . The reactivity of hydantoins, which may share some structural similarities with hydrindane derivatives, is also noteworthy, as they can react with a variety of nucleophilic and electrophilic reagents .
科学研究应用
肾阳离子及水分排泄的调节
Hydrin 与其他神经垂体非肽九肽一起,在肾阳离子及水分排泄的调节中起着重要作用。这在 V 型和 OT 型受体的激活中尤为明显,它们有助于调节肾小管细胞中的钠转运。在肾单位的不同部位都观察到了对钠转运的这种影响,包括因 V2R 激活而导致的厚升支(TAL)和因 V1aR 激活而导致的钠重吸收减少。这项研究强调了 Hydrin 在肾脏中水和离子调节的复杂平衡中的重要性 (Golosova, 2017)。
两栖动物中的透水性
对树蛙日本雨蛙的腹侧骨盆皮肤的研究表明,表达了两种精氨酸血管加压素刺激的水通道蛋白(AQP-h2 和 AQP-h3),它们受 Hydrin 影响。这种影响对于青蛙皮肤吸收水的 ability 至关重要,为分析水渗透性的分子机制提供了模型系统。体内实验表明,AQP-h2 和 AQP-h3 蛋白在响应 Hydrin 时都会转运到顶端质膜,从而增加皮肤的透水性。这项研究强调了 Hydrin 在调节两栖动物中水转运中的重要性 (Ogushi et al., 2010)。
两栖动物皮肤中的离子与水转运
对来自豹蛙(Rana pipiens)的分离皮肤斑块的电学特性进行的研究探讨了 Hydrin 在皮肤离子转运中的作用。研究发现,接触 Hydrin 会显着增加跨上皮电位和短路电流,表明皮肤中的离子与水转运之间存在相关性。这项研究提供了证据,表明 Hydrin 促进了两栖动物的“皮肤饮水”,进一步阐明了其在离子与水转运中的作用 (Ford & Robinson, 2003)。
安全和危害
When handling Hydrin 1, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Hydrin 1, also known as ammonium lactate, primarily targets the skin, specifically the outermost layer . It is used for the symptomatic treatment of dry, scaly skin (xerosis) and ichthyosis vulgaris .
Mode of Action
Hydrin 1 exhibits its effects by acting as a humectant when applied to the skin . Humectants are substances that promote moisture retention. They work by attracting water molecules, helping to keep the skin hydrated. Hydrin 1 also prevents keratinization of the epidermal skin layer, which keeps the skin smoother and hydrated for a longer time .
Biochemical Pathways
It is known that hydrin 1, when applied to the skin, may act to decrease corneocyte cohesion . This action could potentially influence the desquamation process, promoting the removal of dead skin cells and improving skin texture and appearance.
Pharmacokinetics
In vitro studies of percutaneous absorption of ammonium lactate lotion indicate that approximately 58% of the material was absorbed after 68 hours . This suggests that Hydrin 1 may have a slow absorption rate through the skin.
Result of Action
The application of Hydrin 1 results in increased skin hydration and improved skin texture. By acting as a humectant and preventing keratinization, Hydrin 1 helps to keep the skin smooth and moisturized . This can provide temporary relief from the symptoms of dry, scaly skin conditions like xerosis and ichthyosis vulgaris .
属性
IUPAC Name |
(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H81N17O15S2/c1-3-26(2)41-48(80)63-31(15-16-37(54)70)44(76)65-34(21-38(55)71)45(77)66-35(25-85-84-24-29(53)42(74)64-33(46(78)67-41)20-27-11-13-28(69)14-12-27)49(81)68-19-7-10-36(68)47(79)62-30(9-6-18-58-51(56)57)43(75)60-22-39(72)59-23-40(73)61-32(50(82)83)8-4-5-17-52/h11-14,26,29-36,41,69H,3-10,15-25,52-53H2,1-2H3,(H2,54,70)(H2,55,71)(H,59,72)(H,60,75)(H,61,73)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)(H,82,83)(H4,56,57,58)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWVVYMJJBIRH-IWZJHKITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H81N17O15S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746730 | |
| Record name | PUBCHEM_71312155 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148440-73-7 | |
| Record name | PUBCHEM_71312155 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Hydrin 1 and how does it differ from vasotocin?
A1: Hydrin 1 is a peptide hormone found in the African clawed frog, Xenopus laevis. It acts as a precursor to vasotocin, a hormone with similar functions to vasopressin in mammals [, ]. Structurally, Hydrin 1 is a C-terminally extended form of vasotocin, featuring an additional Gly-Lys-Arg sequence []. While both peptides exhibit hydroosmotic activity, stimulating water reabsorption in the skin and bladder, Hydrin 1 lacks the antidiuretic effect seen with vasotocin [, ].
Q2: How does Hydrin 1 interact with cells to exert its effects?
A2: Hydrin 1, like other neurohypophysial hormones, exerts its effects by binding to specific receptors on the surface of target cells []. While its precise receptor remains unidentified, research suggests it differs from the vasotocin receptor found in the kidney []. Upon binding, Hydrin 1 is believed to initiate a signaling cascade that ultimately leads to increased water permeability in the skin and bladder []. This process likely involves the mobilization and insertion of aquaporin water channels into the apical membrane of epithelial cells, facilitating water transport [, ].
Q3: What is the physiological significance of Hydrin 1 in Xenopus laevis?
A3: Xenopus laevis, being a fully aquatic frog, faces unique osmoregulatory challenges. Hydrin 1, with its potent hydroosmotic action on the skin and bladder, likely plays a crucial role in maintaining water balance in this species [, ]. By promoting water reabsorption through these organs, Hydrin 1 helps prevent excessive water loss and maintains proper osmotic balance within the frog's body [].
Q4: Has the receptor for Hydrin 1 been identified?
A4: While the specific receptor for Hydrin 1 has not been definitively identified, research using a fluorescent Hydrin 1 analogue suggests it interacts with receptors similar to, but distinct from, vasotocin receptors []. The study demonstrated that this analogue could stimulate water flow across toad bladders and displace a tritium-labeled vasopressin analogue from cell membranes, indicating interaction with a vasotocin-like receptor [].
Q5: How does the potency of Hydrin 1 compare to vasotocin and other related peptides?
A5: Studies using toad bladder as a model system have shown that a deaminated form of Hydrin 1 (d-Hydrin) is actually more potent than vasotocin in stimulating water flow and displacing a tritium-labeled vasopressin analogue from cell membranes []. This suggests that modifications to the N-terminal of Hydrin 1 can enhance its activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



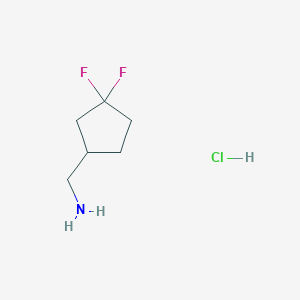
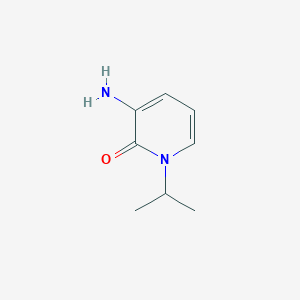
![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)
![6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027960.png)

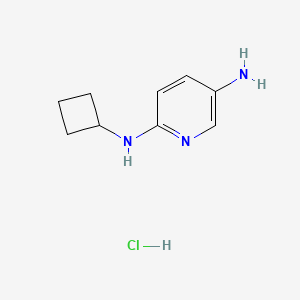
![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)
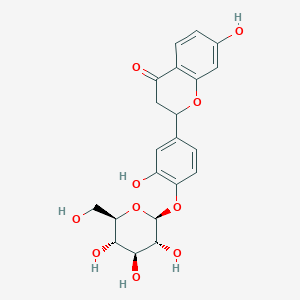
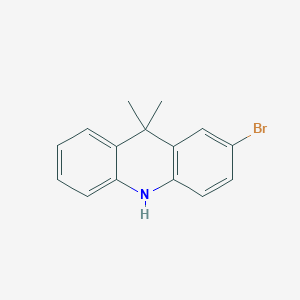
![(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol](/img/structure/B3027972.png)
![(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B3027973.png)